Desglymidodrine
Overview
Description
Desglymidodrine is an active metabolite of the prodrug midodrine. It is a potent α1-adrenergic receptor agonist, primarily used in the treatment of orthostatic hypotension. This compound exerts its effects by increasing vascular tone and elevating blood pressure .
Mechanism of Action
Target of Action
Desglymidodrine, the active metabolite of Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are predominantly expressed in the arteriolar and venous vasculature . The activation of these receptors plays a crucial role in the regulation of vascular tone and blood pressure .
Mode of Action
This compound acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. This activation leads to an increase in vascular tone, resulting in the elevation of blood pressure .
Biochemical Pathways
It is known that the activation of alpha-1 adrenergic receptors leads to vasoconstriction, which increases vascular resistance and subsequently raises blood pressure
Pharmacokinetics
This compound is the major metabolite formed by deglycination of Midodrine . It is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . Neither Midodrine nor this compound are bound to plasma proteins to any significant extent . The half-life of this compound is about 3 to 4 hours .
Result of Action
The primary result of this compound’s action is an increase in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the interaction between this compound and certain drugs, such as ranitidine, can affect its pharmacokinetic parameters . Furthermore, factors such as diet, physical activity, and exposure to environmental pollutants could potentially influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Desglymidodrine interacts with alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and a subsequent rise in blood pressure . This interaction is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by activating alpha 1-adrenergic receptors, which leads to vasoconstriction and an increase in blood pressure . This can affect cell signaling pathways and cellular metabolism, particularly in cells of the vascular system .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an alpha 1-adrenergic receptor agonist . It binds to these receptors, leading to their activation. This activation triggers a series of events that result in vasoconstriction and an increase in blood pressure .
Temporal Effects in Laboratory Settings
This compound reaches peak serum concentrations about 1 to 2 hours after administration and has a plasma half-life of about 3 to 4 hours . This suggests that the effects of this compound can be observed for several hours after administration, with some effect persisting for 2 to 3 hours .
Metabolic Pathways
This compound is formed by the deglycination of midodrine, a process that takes place in the liver and many other tissues . Neither midodrine nor this compound is a substrate for monoamine oxidase . Renal elimination of midodrine is insignificant, while about 80% of this compound is eliminated by active renal secretion .
Transport and Distribution
This compound is distributed throughout the body after oral administration . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite this compound . Neither midodrine nor this compound is bound to plasma proteins to any significant extent .
Preparation Methods
Desglymidodrine can be synthesized from midodrine through conventional amide hydrolysis. This method involves the cleavage of the amide bond in midodrine, resulting in the formation of this compound. The reaction conditions typically include the use of a hydroxide anion to attack the carbonyl carbon, leading to the formation of the desired product . Industrial production methods often involve microbial biotransformation, where fungi such as Botrytis cinerea are used to convert midodrine to this compound under specific culture conditions .
Chemical Reactions Analysis
Desglymidodrine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desglymidodrine has several scientific research applications:
Comparison with Similar Compounds
Desglymidodrine is similar to other α1-adrenergic receptor agonists, such as:
Phenylephrine: Another α1-adrenergic receptor agonist used as a decongestant and to increase blood pressure.
Methoxamine: Used to treat hypotension during surgery.
Midodrine: The prodrug of this compound, used for the same therapeutic purposes
This compound is unique in its specific activation of α1-adrenergic receptors and its effectiveness in treating orthostatic hypotension without significant side effects .
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCNXKYZVQYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60407-53-6 (hydrochloride) | |
Record name | Desglymidodrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00957424 | |
Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-87-1 | |
Record name | Desglymidodrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desglymidodrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESGLYMIDODRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desglymidodrine is the active metabolite of the prodrug Midodrine. It functions as a selective α1-adrenergic receptor agonist, primarily targeting these receptors in the arteriolar and venous vasculature []. This binding leads to smooth muscle contraction, resulting in vasoconstriction and an elevation of blood pressure []. Notably, this compound demonstrates limited ability to cross the blood-brain barrier, minimizing central nervous system effects [].
A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these details. As an active metabolite formed by the deglycination of Midodrine, we can infer its structure. Spectroscopic data, such as IR, 1H NMR, 13C NMR, and mass analysis, would provide definitive confirmation of its structure [].
A: While the provided research primarily focuses on this compound itself, one study investigates the in vitro metabolism of this compound by human liver microsomes [, ]. The research identifies CYP2D6 as the primary enzyme responsible for this compound's 5'-O-demethylation, with CYP1A2 playing a minor role [, ]. Understanding the metabolic pathways of this compound provides insights into potential drug-drug interactions and interindividual variability in response to the drug.
A: One study describes a controlled-release pharmaceutical composition containing Midodrine and/or this compound []. This formulation aims to achieve sustained release of this compound after oral administration, leading to a prolonged therapeutic effect and potentially improved patient compliance.
A: Several studies provide insights into the pharmacokinetics of this compound. Following oral administration of Midodrine, it is rapidly absorbed and converted to this compound [, ]. The half-life of this compound is approximately 4 hours []. The primary route of elimination for both Midodrine and this compound is renal []. Notably, the pharmacokinetics of Midodrine and this compound may be altered in specific patient populations, such as those with liver cirrhosis [, ]. A study comparing the pharmacokinetics of Midodrine and this compound in cirrhotic patients with tense ascites versus healthy volunteers could shed light on dosage adjustments required in such cases []. Furthermore, analytical methods like LC-MS/MS have been developed and validated to quantify Midodrine and this compound in human plasma, facilitating pharmacokinetic studies [, , ].
A: Research indicates a linear relationship between Midodrine dosage and the increase in standing systolic blood pressure due to this compound []. This finding suggests that adjusting the Midodrine dose can modulate the therapeutic effect on orthostatic blood pressure.
A: A double-blind, dose-response study demonstrated that Midodrine effectively increases orthostatic blood pressure and improves symptoms in patients with NOH []. The study identified a 10-mg dose of Midodrine, administered two to three times daily, as an effective regimen for this condition [].
A: Yes, research has explored the potential benefits of Midodrine in various conditions beyond NOH. One area of interest is its use in managing dialysis-associated hypotension in patients undergoing hemodialysis. Studies suggest that administering Midodrine at the start of dialysis can reduce the severity and frequency of hypotensive episodes [].
A: Midodrine, and by extension its active metabolite this compound, can lead to side effects primarily attributed to its sympathomimetic properties []. Common adverse effects include piloerection, scalp pruritus, generalized paresthesias, and urinary retention [].
A: Yes, there are documented cases of acute Midodrine overdose []. The primary clinical findings associated with Midodrine overdose are marked hypertension and relative bradycardia, both of which tend to resolve relatively quickly []. Intravenous nitroglycerin appears to be a safe and effective treatment option for controlling blood pressure in such cases [].
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the simultaneous determination of Midodrine and this compound in biological samples, such as human plasma [, , ]. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies. Other analytical techniques like capillary electrophoresis (CE) have also been explored for the stereoselective determination of Midodrine and this compound enantiomers [].
A: Researchers validate analytical methods for Midodrine and this compound using established guidelines to guarantee accuracy, precision, and specificity [, , ]. These validation procedures are essential to ensure the reliability and reproducibility of the analytical data generated during research and development.
A: Midodrine obtained approval from the US Food and Drug Administration (FDA) in 1996 for treating orthostatic hypotension []. This approval marked a significant milestone in managing this condition, providing clinicians with a new therapeutic option for patients experiencing symptoms related to low blood pressure upon standing.
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